Acid Stability vs. Acm Group in Peptide Synthesis
In a comparative study of thiol protecting groups for cysteine and selenocysteine during Boc-chemistry solid-phase peptide synthesis, the p-nitrobenzyl (pNB) group, a core structural motif of S-4-nitrobenzyl thioacetate, demonstrated significantly enhanced acid stability compared to the widely used acetamidomethyl (Acm) and trimethylacetamidomethyl (Tacm) groups. This translates directly to higher synthetic efficiency and product purity. [1]
| Evidence Dimension | Acid lability (Stability) during TFA and HF deprotection |
|---|---|
| Target Compound Data | pNB group remained intact during treatment with neat TFA up to 60°C for 1 hour and during HF treatment at 0°C for 1 hour. |
| Comparator Or Baseline | Acm and Tacm groups: Significant losses were observed in TFA at temperatures >25°C and during HF treatment at 0°C. |
| Quantified Difference | Qualitative to complete preservation of pNB vs. significant degradation of Acm/Tacm under the same conditions. |
| Conditions | Solid-phase peptide synthesis (Boc-chemistry) of oxytocin analogues, treatment with neat TFA (25-60°C, 1h) and HF (0°C, 1h). |
Why This Matters
For peptide chemists, this data justifies selecting a 4-nitrobenzyl-based reagent like S-4-nitrobenzyl thioacetate over Acm-based alternatives when harsh acidic cleavage conditions are required, minimizing side reactions and improving final product yield.
- [1] Muttenthaler, M., Garcia Ramos, Y., Feytens, D., de Araujo, A. D., & Alewood, P. F. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group. Biopolymers, 94(4), 423-432. View Source
